molecular formula C5HBr2F3N2 B1589506 4,5-Dibromo-6-(trifluoromethyl)pyrimidine CAS No. 785777-94-8

4,5-Dibromo-6-(trifluoromethyl)pyrimidine

Cat. No. B1589506
M. Wt: 305.88 g/mol
InChI Key: NLCUCCQCFKEKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2 . It is a solid substance with a molecular weight of 305.88 .


Synthesis Analysis

The synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine involves several key steps. These include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .


Molecular Structure Analysis

The InChI code for 4,5-Dibromo-6-(trifluoromethyl)pyrimidine is 1S/C5HBr2F3N2/c6-2-3 (5 (8,9)10)11-1-12-4 (2)7/h1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 4,5-Dibromo-6-(trifluoromethyl)pyrimidine are complex and can vary depending on the specific conditions and reactants used. One key reaction involves the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones .


Physical And Chemical Properties Analysis

4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a solid substance with a molecular weight of 305.88 .

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Trifluoromethylpyridines, which can be synthesized using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Application in Antiviral and Antitumor Agents

  • Summary of the Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, are used in the development of antiviral and antitumor agents .
  • Methods of Application or Experimental Procedures : The synthesis of TFMP and its derivatives involves various chemical reactions. These compounds are then used in the development of pharmaceuticals .
  • Results or Outcomes : Although only five TFMP compounds have so far been approved for use as pharmaceuticals, a large number of compounds containing the TFMP sub-structure are currently undergoing clinical trials .

Application in Migraine Treatment

  • Summary of the Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine .
  • Methods of Application or Experimental Procedures : The synthesis of Ubrogepant involves various chemical reactions using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine .
  • Results or Outcomes : Ubrogepant has been approved for use and is currently available in the market for the treatment of acute migraines .

Application in Pesticide Development

  • Summary of the Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, are used in the development of pesticides . These compounds are in increasing demand to maintain crop production and prevent crop losses caused by parasites .
  • Methods of Application or Experimental Procedures : The synthesis of TFMP and its derivatives involves various chemical reactions. These compounds are then used in the development of pesticides .
  • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Application in Antitumor Agents

  • Summary of the Application : Sorafenib, an antitumor agent, can be synthesized using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine .
  • Methods of Application or Experimental Procedures : The synthesis of Sorafenib involves various chemical reactions using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine .
  • Results or Outcomes : Sorafenib has been approved for use and is currently available in the market for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,5-dibromo-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCUCCQCFKEKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458120
Record name 4,5-dibromo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-6-(trifluoromethyl)pyrimidine

CAS RN

785777-94-8
Record name 4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785777-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dibromo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
4,5-Dibromo-6-(trifluoromethyl)pyrimidine

Citations

For This Compound
4
Citations
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
L Ondi, O Lefebvre, M Schlosser - European journal of organic …, 2004 - Wiley Online Library
An expedient route to all three monobrominated and all three dibrominated isomers of 4‐(trifluoromethyl)pyrimidine, and to several other halogenated pyrimidines, is described. Key …
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
M Schlosser - Synlett, 2007 - thieme-connect.com
Halogens, in particular fluorine atoms, are favorite tools to fine-tune the chemical and biological properties of pharmaceutical or agricultural development products. At the same time, …
Number of citations: 12 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.